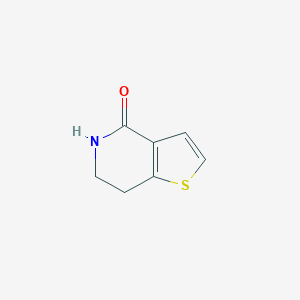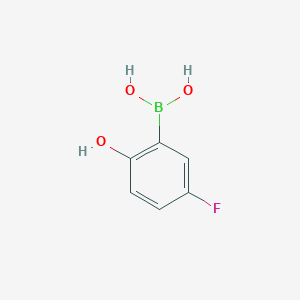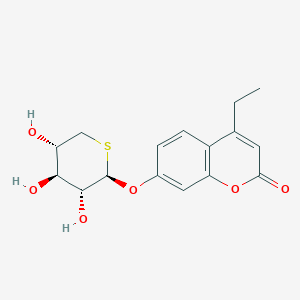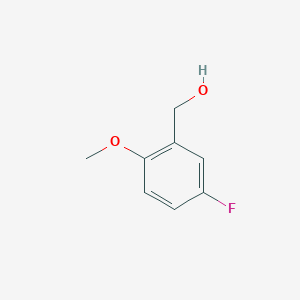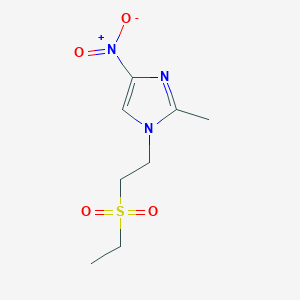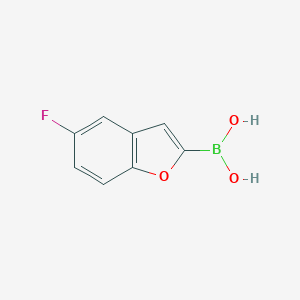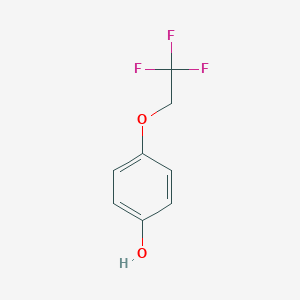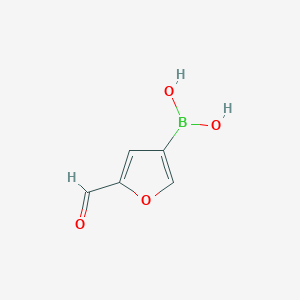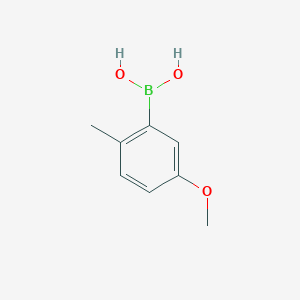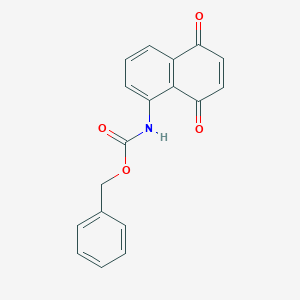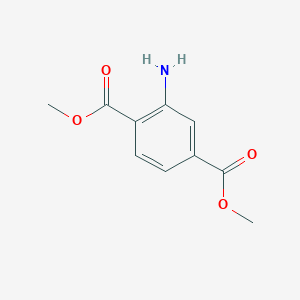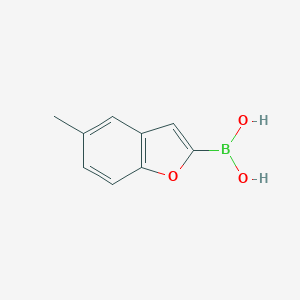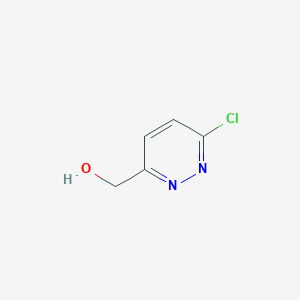
(6-Chloropyridazin-3-yl)methanol
Vue d'ensemble
Description
“(6-Chloropyridazin-3-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has an average mass of 143.571 Da and a monoisotopic mass of 143.013794 Da .
Synthesis Analysis
The synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a compound related to “(6-Chloropyridazin-3-yl)methanol”, has been reported . The compound was synthesized by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Molecular Structure Analysis
The molecular structure of “(6-Chloropyridazin-3-yl)methanol” consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(6-Chloropyridazin-3-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 276.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 121.2±23.2 °C .Applications De Recherche Scientifique
Synthesis of Metal Complexes
Scientific Field
Inorganic Chemistry
Application Summary
This compound is used in the synthesis of various metal complexes, which have potential applications in biological activities and molecular docking studies.
Methods of Application
The synthesis involves the condensation of (6-Chloropyridazin-3-yl)methanol with other chemical entities to form ligands, which are then complexed with transition metals like Iron (II), Nickel (II), and Copper (II) in a 1:1 or 1:2 molar ratio .
Results
The metal complexes were characterized by various spectroscopic methods and evaluated for their antibacterial and antifungal activities. They showed promising results against several strains of bacteria and fungi. Additionally, cytotoxicity assays against human colon cancer cell lines were completed, and molecular docking studies were conducted to determine the interaction with DNA Gyrase enzyme .
Development of Chemosensors
Scientific Field
Biochemistry
Application Summary
(6-Chloropyridazin-3-yl)methanol is a key component in developing chemosensors that can detect specific biological or chemical substances.
Methods of Application
The compound is used to create chemosensors that undergo a color change upon interaction with the target substance, such as fluoride ions. This is achieved through the formation of hydrogen bonds and subsequent deprotonation .
Results
The chemosensors developed using (6-Chloropyridazin-3-yl)methanol have demonstrated selective and reversible detection capabilities, with practical applications in environmental monitoring and healthcare .
Orientations Futures
The potential applications of pyrazolines, which include compounds like “(6-Chloropyridazin-3-yl)methanol”, are vast and ever-growing . They have yet to make in-roads into real-life applications, but their exciting electronic properties and potential for dynamic applications suggest they could revolutionize various fields .
Propriétés
IUPAC Name |
(6-chloropyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRIXKPAGUARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608668 | |
| Record name | (6-Chloropyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridazin-3-yl)methanol | |
CAS RN |
1011487-94-7 | |
| Record name | (6-Chloropyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
